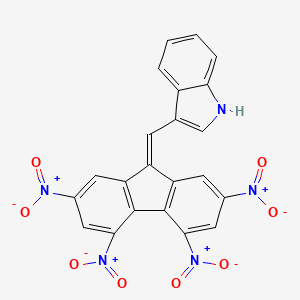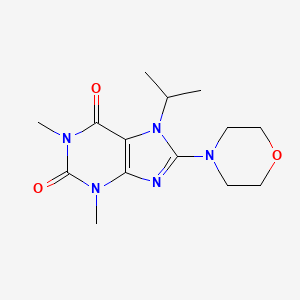![molecular formula C39H51N5O2S B11978747 4-[4-(1,3-Benzothiazol-2-YL)-5-methyl-1H-pyrazol-3-YL]-2,6-bis[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-YL)methyl]-1,3-benzenediol](/img/structure/B11978747.png)
4-[4-(1,3-Benzothiazol-2-YL)-5-methyl-1H-pyrazol-3-YL]-2,6-bis[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-YL)methyl]-1,3-benzenediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(1,3-Benzothiazol-2-YL)-5-methyl-1H-pyrazol-3-YL]-2,6-bis[(1,3,3-trimethyl-6-azabicyclo[321]oct-6-YL)methyl]-1,3-benzenediol is a complex organic compound that features a benzothiazole ring, a pyrazole ring, and a benzenediol core
准备方法
The synthesis of 4-[4-(1,3-Benzothiazol-2-YL)-5-methyl-1H-pyrazol-3-YL]-2,6-bis[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-YL)methyl]-1,3-benzenediol involves multiple steps, typically starting with the preparation of the benzothiazole and pyrazole intermediates. Common synthetic routes include:
Benzothiazole Synthesis: This can be achieved through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate halogenated compound.
Pyrazole Synthesis: This often involves the condensation of hydrazine with a 1,3-diketone.
Coupling Reactions: The benzothiazole and pyrazole intermediates are then coupled with the benzenediol core through various coupling reactions, such as Suzuki or Heck coupling.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and specific reaction conditions to enhance efficiency.
化学反应分析
4-[4-(1,3-Benzothiazol-2-YL)-5-methyl-1H-pyrazol-3-YL]-2,6-bis[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-YL)methyl]-1,3-benzenediol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, potentially reducing the benzothiazole or pyrazole rings.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and specific temperatures and pressures to control the reaction kinetics.
科学研究应用
This compound has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a pharmaceutical agent, particularly due to the presence of the benzothiazole and pyrazole rings, which are known for their biological activity.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
作用机制
The mechanism of action of 4-[4-(1,3-Benzothiazol-2-YL)-5-methyl-1H-pyrazol-3-YL]-2,6-bis[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-YL)methyl]-1,3-benzenediol involves its interaction with specific molecular targets. The benzothiazole and pyrazole rings can interact with enzymes or receptors, potentially inhibiting or activating specific pathways. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activity.
相似化合物的比较
Similar compounds include other benzothiazole and pyrazole derivatives, such as:
5-(1,3-Benzothiazol-6-yl)-4-(4-methyl-1,3-thiazol-2-yl)-1H-imidazole: Known for its inhibitory activity against transforming growth factor-β type I receptor.
Benzothiazole-based anti-tubercular compounds: These compounds have shown significant activity against Mycobacterium tuberculosis.
The uniqueness of 4-[4-(1,3-Benzothiazol-2-YL)-5-methyl-1H-pyrazol-3-YL]-2,6-bis[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-YL)methyl]-1,3-benzenediol lies in its specific combination of functional groups and rings, which may confer unique biological and chemical properties not found in other similar compounds.
属性
分子式 |
C39H51N5O2S |
|---|---|
分子量 |
653.9 g/mol |
IUPAC 名称 |
4-[4-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-3-yl]-2,6-bis[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl]benzene-1,3-diol |
InChI |
InChI=1S/C39H51N5O2S/c1-23-31(35-40-29-10-8-9-11-30(29)47-35)32(42-41-23)27-12-24(17-43-21-38(6)15-25(43)13-36(2,3)19-38)33(45)28(34(27)46)18-44-22-39(7)16-26(44)14-37(4,5)20-39/h8-12,25-26,45-46H,13-22H2,1-7H3,(H,41,42) |
InChI 键 |
VDFGFORWOKABFC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NN1)C2=C(C(=C(C(=C2)CN3CC4(CC3CC(C4)(C)C)C)O)CN5CC6(CC5CC(C6)(C)C)C)O)C7=NC8=CC=CC=C8S7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}acetohydrazide](/img/structure/B11978669.png)
![Diisobutyl 4-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11978680.png)
![N-[2-(3,4-Dimethoxy-phenyl)-ethyl]-3-phenyl-acrylamide](/img/structure/B11978681.png)

![(5E)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-[3-methoxy-4-(pentyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11978686.png)

![2-(Naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclopentane]](/img/structure/B11978693.png)

![1-(4-ethoxybenzenesulfonyl)-3-(4-methoxyphenyl)-1H,2H,3H-imidazo[4,5-b]quinoxaline](/img/structure/B11978717.png)
![6-[(5E)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B11978718.png)
![1-(1-phenylethyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B11978720.png)



